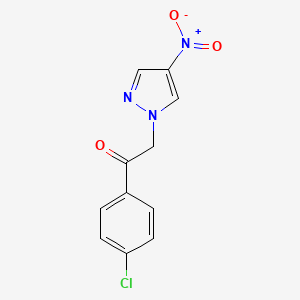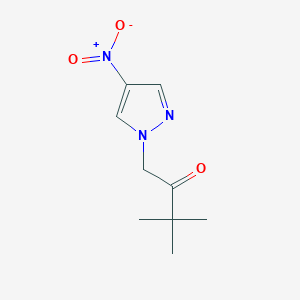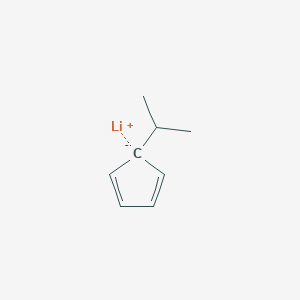
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene), is an organometallic compound with the chemical formula C₈H₁₇CsO. It is a light yellow liquid that is highly flammable and is used in various industrial and research applications . This compound is part of the alkoxide family, where the alkoxide ion is bonded to a metal—in this case, caesium.
Preparation Methods
Caesium 2-ethylhexoxide is typically synthesized through the reaction of caesium hydroxide with 2-ethylhexanol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
CsOH+C8H17OH→C8H17OCs+H2O
In industrial settings, the production of caesium 2-ethylhexoxide involves the careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. The compound is often supplied as a solution in octane or toluene to stabilize it and facilitate its use in various applications .
Chemical Reactions Analysis
Caesium 2-ethylhexoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form caesium carbonate and other by-products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxide ion is replaced by another nucleophile.
Common reagents used in these reactions include oxygen (for oxidation), hydrogen (for reduction), and various nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Caesium 2-ethylhexoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It is used in the preparation of certain biological compounds and as a catalyst in biochemical reactions.
Industry: It is used in the production of thin films, LED manufacturing, and other industrial processes.
Mechanism of Action
The mechanism by which caesium 2-ethylhexoxide exerts its effects involves the alkoxide ion acting as a nucleophile or base in various reactions. The caesium ion stabilizes the alkoxide ion, making it more reactive. This enhanced reactivity allows it to participate in a wide range of chemical transformations, including nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
Caesium 2-ethylhexoxide can be compared with other alkoxides such as sodium ethoxide and potassium tert-butoxide. While all these compounds are used as bases and nucleophiles in organic synthesis, caesium 2-ethylhexoxide is unique due to the larger size and lower electronegativity of the caesium ion. This results in different reactivity and selectivity in chemical reactions.
Similar compounds include:
- Sodium ethoxide (C₂H₅ONa)
- Potassium tert-butoxide (C₄H₉OK)
- Lithium methoxide (CH₃OLi)
Each of these compounds has its own unique properties and applications, but caesium 2-ethylhexoxide is particularly valued for its high reactivity and stability in organic solvents .
Properties
IUPAC Name |
cesium;2-ethylhexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSROBZVAGSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17CsO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)








